molecular formula C11H12F2OS B14050065 1-(3-(Difluoromethyl)-2-(methylthio)phenyl)propan-2-one

1-(3-(Difluoromethyl)-2-(methylthio)phenyl)propan-2-one

Cat. No.: B14050065
M. Wt: 230.28 g/mol
InChI Key: LFXCXASCWMLZJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Difluoromethyl)-2-(methylthio)phenyl)propan-2-one is an organic compound with a complex structure featuring a difluoromethyl group, a methylthio group, and a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Difluoromethyl)-2-(methylthio)phenyl)propan-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the aromatic ring: The initial step involves the formation of the aromatic ring with the desired substituents.

    Introduction of the difluoromethyl group: This can be achieved through halogenation followed by nucleophilic substitution.

    Addition of the methylthio group: This step often involves the use of thiol reagents under specific conditions.

    Formation of the propan-2-one moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Difluoromethyl)-2-(methylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents are used under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

1-(3-(Difluoromethyl)-2-(methylthio)phenyl)propan-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-(Difluoromethyl)-2-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methylthio group can participate in redox reactions, influencing the compound’s reactivity. The propan-2-one moiety can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(Trifluoromethyl)-2-(methylthio)phenyl)propan-2-one: Similar structure but with a trifluoromethyl group.

    1-(3-(Difluoromethyl)-2-(ethylthio)phenyl)propan-2-one: Similar structure but with an ethylthio group.

    1-(3-(Difluoromethyl)-2-(methylthio)phenyl)ethanone: Similar structure but with an ethanone moiety.

Uniqueness

1-(3-(Difluoromethyl)-2-(methylthio)phenyl)propan-2-one is unique due to the specific combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both difluoromethyl and methylthio groups makes it particularly interesting for research in various fields.

Properties

Molecular Formula

C11H12F2OS

Molecular Weight

230.28 g/mol

IUPAC Name

1-[3-(difluoromethyl)-2-methylsulfanylphenyl]propan-2-one

InChI

InChI=1S/C11H12F2OS/c1-7(14)6-8-4-3-5-9(11(12)13)10(8)15-2/h3-5,11H,6H2,1-2H3

InChI Key

LFXCXASCWMLZJW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C(=CC=C1)C(F)F)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.